Indole-3-glyoxylamide
Overview
Description
Indole-3-glyoxylamide compounds have been the subject of various studies due to their potential therapeutic applications. These compounds have shown a broad spectrum of anticancer activity, affecting various human cancer cells, including those with multidrug resistance phenotypes . They have also been evaluated as antiprion agents, with some demonstrating submicromolar activity in cell line models of prion disease . Additionally, indole-3-glyoxylamides have been reported as tubulin polymerization inhibitors, with some showing tumor growth inhibition in mouse xenograft models of head and neck cancer . The structure-activity relationship (SAR) of these compounds has been refined to enhance their antiprion effects, with some compounds showing promise in curing scrapie-infected cells . Moreover, indole-3-glyoxylamides have been investigated for their potential as pancreatic lipase inhibitors, with some analogues exhibiting competitive inhibition .
Synthesis Analysis
The synthesis of indole-3-glyoxylamides involves various strategies. One approach is the electrochemical decarboxylation of glyoxylic acid with an amine as a dual function organocatalyst, which has shown functional group tolerance and potential for gram-scale applications . Another method is the selective nickel-catalyzed dehydrogenative-decarboxylative formylation of indoles with glyoxylic acid, which has been successful in producing 3-formylindoles without N-formylation . Additionally, a visible-light-mediated radical tandem cyclization has been used to synthesize 2-substituted indole-3-glyoxylates, demonstrating the utility of the glyoxylate group for further biological manipulations .
Molecular Structure Analysis
The molecular structure of indole-3-glyoxylamides plays a crucial role in their biological activity. SAR studies have identified that five-membered heterocycles containing at least two heteroatoms are optimal for antiprion effects . The importance of the glyoxylamide substructure has been probed, with modifications generally not being well tolerated, indicating its significance in the activity of these compounds . Molecular docking and dynamics simulation studies have also highlighted the role of aromatic substitution in stabilizing the ligand through hydrophobic interactions, which is important for the inhibitory activity against pancreatic lipase .
Chemical Reactions Analysis
Indole-3-glyoxylamides participate in various chemical reactions that are significant for their biological activities. For instance, the reaction between indole and sodium glyoxylate under basic conditions leads to the formation of both 1- and 3-substituted indoles, which can further condense to yield diindolylmethane derivatives . These reactions are important for understanding the chemical behavior of indole-3-glyoxylamides and their potential for generating diverse derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole-3-glyoxylamides contribute to their bioavailability and therapeutic potential. For example, orally bioavailable indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors, with modifications aimed at reducing aromatic ring count and introducing greater saturation while retaining potent activity . The stability of these compounds towards microsomal metabolism has also been assessed, with the most potent compounds proving largely stable, which is advantageous for their development as therapeutics . The cytotoxic effects of indole- and indolizine-glyoxylamides against multidrug resistant cancer cell lines further underscore the importance of their physical and chemical properties in mediating their biological effects .
Scientific Research Applications
Antiprion Activity
- Structure-Activity Relationship in Antiprion Agents : Indole-3-glyoxylamide derivatives have shown promising results as antiprion agents. Modifications in the structure of these compounds, particularly at the para-position of the N-phenylglyoxylamide moiety, have been found to enhance their antiprion effect. Some compounds in this series were able to cure scrapie-infected cells indefinitely with a single treatment (Thompson et al., 2011).
Anticancer Properties
Cytotoxicity Against Multidrug Resistant Cancer Cell Lines : Indole-3-glyoxylamides exhibit substantial anti-proliferative activities against various tumor types, including multidrug resistance (MDR) phenotypes. This highlights their potential as therapeutic agents in cancer treatment (James et al., 2008).
Antibacterial and Anticancer Activities of Bis(indolyl)glyoxylamides : Certain bis(indolyl)glyoxylamides have shown potent antibacterial activity against various bacterial strains and cytotoxicity against human cancer cell lines. These compounds also induce apoptosis in cancer cells, indicating their potential in cancer therapy (Tantak et al., 2016).
Orally Bioavailable Tubulin Polymerization Inhibitors : Indole-3-glyoxylamides have been developed as tubulin polymerization inhibitors showing tumor growth inhibition in mouse models of head and neck cancer. This suggests their applicability as potential new therapeutics in chemotherapy-resistant cancers (Colley et al., 2015).
Antibacterial Activity
- Novel Indole-glyoxylamide Conjugates as Antibacterial Agents : Indole-glyoxylamide conjugates have been synthesized and shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibacterial agents (Chellamuthu et al., 2022).
Lipase Inhibition
- Pancreatic Lipase Inhibitors : Indole glyoxylamide analogues have been evaluated for their inhibitory activity against pancreatic lipase, indicating potential application in the treatment of obesity-related diseases (Sridhar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMLDBKLOPNOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204057 | |
Record name | Indole-3-glyoxylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-glyoxylamide | |
CAS RN |
5548-10-7 | |
Record name | 3-Indoleglyoxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-glyoxylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-INDOLEGLYOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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